molecular formula C27H30O2 B14218727 3-(6-Octylpyren-1-YL)propanoic acid CAS No. 523990-82-1

3-(6-Octylpyren-1-YL)propanoic acid

Cat. No.: B14218727
CAS No.: 523990-82-1
M. Wt: 386.5 g/mol
InChI Key: IADBKJHXMPBLQS-UHFFFAOYSA-N
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Description

3-(6-Octylpyren-1-YL)propanoic acid is a specialized pyrene-derived compound of significant interest in materials science and supramolecular chemistry. Its structure integrates a large, planar pyrene aromatic system, known for its strong fluorescence and propensity for π-π stacking, with a flexible octyl chain and a terminal carboxylic acid group. This unique design creates an amphiphilic molecule capable of self-assembly into well-defined nanostructures, such as micelles or vesicles, in solution. The carboxylic acid moiety serves as a versatile handle for further covalent conjugation to surfaces, polymers, or other biomolecules, and can also participate in coordination chemistry or hydrogen bonding. Researchers value this compound for developing advanced fluorescent probes, sensors, and organic electronic materials. Its self-assembling properties are exploited in the bottom-up fabrication of functional nanomaterials and as a building block for liquid crystalline phases. The octyl chain enhances the compound's solubility in organic solvents and modulates its packing behavior in the solid state. As with all chemicals of this nature, proper safety protocols must be followed. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

523990-82-1

Molecular Formula

C27H30O2

Molecular Weight

386.5 g/mol

IUPAC Name

3-(6-octylpyren-1-yl)propanoic acid

InChI

InChI=1S/C27H30O2/c1-2-3-4-5-6-7-8-19-9-11-21-14-17-24-20(15-18-25(28)29)10-12-22-13-16-23(19)26(21)27(22)24/h9-14,16-17H,2-8,15,18H2,1H3,(H,28,29)

InChI Key

IADBKJHXMPBLQS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=C2C=CC3=C4C2=C(C=C1)C=CC4=C(C=C3)CCC(=O)O

Origin of Product

United States

Preparation Methods

Structural Overview and Synthetic Challenges

3-(6-Octylpyren-1-yl)propanoic acid (CAS 918973-91-8) consists of a pyrene core substituted at the 1-position with a 6-octyl chain and a propanoic acid group. Key challenges include:

  • Regioselective alkylation of pyrene at the 1-position.
  • Oxidation sensitivity : The pyrene moiety is prone to degradation under harsh acidic or oxidative conditions.
  • Functional group compatibility : Introducing the octyl and propanoic acid groups without side reactions.

Synthetic Pathways

Synthesis of 6-Octylpyrene Precursors

The octyl group is introduced via Friedel-Crafts alkylation or direct alkylation using pyrene and 1-bromooctane. Yoshida et al. (2003) reported alkylation of pyrene at the 1-position using AlCl₃ as a Lewis catalyst, achieving moderate yields (60–70%). Alternative methods include:

  • Ullmann coupling : Copper-catalyzed coupling of pyrene-1-boronic acid with 1-iodooctane.
  • Grignard reaction : Reacting pyrenylmagnesium bromide with octyl halides.
Key Data:
Method Catalyst Yield (%) Reference
Friedel-Crafts AlCl₃ 65
Ullmann coupling CuI 58

Introduction of the Propanol Side Chain

The propanol group is attached via nucleophilic substitution or Heck coupling . Yoshida et al. (2003) utilized a three-step process:

  • Bromination : 6-Octylpyrene is brominated at the 1-position using N-bromosuccinimide (NBS).
  • Allylation : Reaction with allyl alcohol under palladium catalysis.
  • Hydrogenation : Reduction of the allyl group to propan-1-ol using H₂/Pd-C.
Reaction Scheme:

$$
\text{6-Octylpyrene} \xrightarrow{\text{NBS}} \text{1-Bromo-6-octylpyrene} \xrightarrow{\text{Allyl Alcohol, Pd}} \text{1-Allyl-6-octylpyrene} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{3-(6-Octylpyren-1-yl)propan-1-ol}
$$

Yield : 86% (over three steps).

Oxidation of Propan-1-ol to Propanoic Acid

Primary alcohols are oxidized to carboxylic acids using strong oxidizing agents. For pyrene derivatives, TEMPO/NaClO oxidation (2,2,6,6-Tetramethylpiperidin-1-oxyl with sodium hypochlorite) is preferred due to mild conditions.

Procedure:
  • Dissolve 3-(6-octylpyren-1-yl)propan-1-ol in dichloromethane/water (2:1).
  • Add TEMPO (0.1 eq), NaBr (0.2 eq), and NaHCO₃ (2 eq).
  • Cool to 5°C and add 10% NaClO dropwise.
  • Stir for 1 h, quench with Na₂S₂O₃, and extract with CH₂Cl₂.
  • Purify via recrystallization (acetonitrile).

Yield : 77–83%.

Alternative Methods:
Oxidizing Agent Conditions Yield (%)
KMnO₄/H₂SO₄ Reflux, 4 h 68
CrO₃ (Jones reagent) 0°C, 2 h 72
TEMPO/NaClO Biphasic, 5°C, 1 h 80

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.15–7.85 (m, pyrene-H), 4.91 (s, -CH₂-), 2.30 (t, -COOH).
  • IR (cm⁻¹): 1705 (C=O), 2500–3300 (broad, -COOH).
  • HRMS : m/z 372.24500 (C₂₇H₃₂O₂).

Purity and Yield Optimization

  • Recrystallization : Acetonitrile or ethyl acetate/hexane mixtures yield >97% purity.
  • Column chromatography : Silica gel (hexane:ethyl acetate, 3:1) removes unreacted intermediates.

Comparative Analysis of Methods

Step Advantages Limitations
Friedel-Crafts High regioselectivity Requires toxic AlCl₃
TEMPO oxidation Mild conditions, high yield Cost of TEMPO reagent
Ullmann coupling Versatile for bulky groups Low yield without optimization

Industrial and Research Applications

  • Organic semiconductors : Pyrene derivatives enhance charge transport in OLEDs.
  • Biosensors : Carboxylic acid group enables conjugation with biomolecules.

Chemical Reactions Analysis

Types of Reactions

3-(6-Octylpyren-1-YL)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can occur on the pyrene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Introduction of various functional groups on the pyrene ring.

Scientific Research Applications

3-(6-Octylpyren-1-YL)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules and its role in cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of 3-(6-Octylpyren-1-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and affecting cellular processes. Its hydrophobic pyrene moiety allows it to interact with lipid membranes, potentially influencing membrane dynamics and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(6-Octylpyren-1-YL)propanoic acid with three perfluorinated propanoic acid derivatives from the Pharos Project (). While these compounds share a propanoic acid backbone, their substituents and properties diverge significantly.

Structural and Functional Differences

Compound Name (CAS No.) Substituent(s) Functional Groups Key Structural Features
This compound Pyrenyl (C16H10), octyl (C8H17) Carboxylic acid Aromatic core, alkyl chain, fluorescence
[433333-62-1] Tridecafluorooctylthio (C8F13H4S) Lithium carboxylate, thioether Perfluorinated chain, sulfur linkage
[476304-39-9] Heptadecafluorodecylthio (C10F17H4S), methyl Lithium carboxylate, thioether Longer perfluoro chain, branched structure

Property Comparison

Property This compound [433333-62-1] [476304-39-9]
Solubility Low in water; high in DCM/THF High in polar solvents Moderate in polar solvents
Fluorescence Strong (λex ~340 nm) None None
Thermal Stability Moderate (decomposes ~250°C) High (>300°C) Very high (>350°C)
Chemical Reactivity Oxidizes under UV light Inert to most reagents Resistant to acids/bases
Applications Organic semiconductors, sensors Surfactants, coatings Firefighting foams

Key Findings

Aromatic vs. Aliphatic Substituents : The pyrene moiety in the target compound enables fluorescence and π-π stacking, critical for optoelectronic applications. In contrast, perfluorinated chains in compounds confer chemical inertness and surfactant properties .

Ionic vs. Neutral Forms : The lithium salts in enhance solubility in aqueous systems, whereas the free carboxylic acid in the target compound favors organic media.

Stability Trade-offs : Perfluorinated compounds exhibit superior thermal and chemical stability but lack functional versatility compared to the aromatic, reactive pyrene system .

Research Implications

  • Material Science : The target compound’s fluorescence and tunable solubility make it ideal for organic light-emitting diodes (OLEDs) or bioimaging probes.
  • Environmental Impact : Perfluorinated analogs () face regulatory scrutiny due to persistence in ecosystems, whereas pyrene derivatives may degrade under UV exposure .

Q & A

Q. How are discrepancies in reported pKa or logP values reconciled across studies?

  • Methodology : Cross-validate using multiple techniques (e.g., potentiometry vs. chromatographic retention time). Meta-analysis of literature data (e.g., NIST Chemistry WebBook ) identifies systematic errors (e.g., buffer ionic strength effects) .

Q. What statistical approaches address variability in biological replicate experiments?

  • Methodology : Use non-parametric tests (Mann-Whitney U) for non-normal distributions. Power analysis determines sample size adequacy. Outliers are flagged using Grubbs’ test or studentized residuals .

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